N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-hydroxyquinoline-4-carboxamide N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-hydroxyquinoline-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 2034411-24-8
VCID: VC4820795
InChI: InChI=1S/C21H18FN3O4/c22-14-5-6-18-13(9-14)11-25(20(27)12-29-18)8-7-23-21(28)16-10-19(26)24-17-4-2-1-3-15(16)17/h1-6,9-10H,7-8,11-12H2,(H,23,28)(H,24,26)
SMILES: C1C2=C(C=CC(=C2)F)OCC(=O)N1CCNC(=O)C3=CC(=O)NC4=CC=CC=C43
Molecular Formula: C21H18FN3O4
Molecular Weight: 395.39

N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-hydroxyquinoline-4-carboxamide

CAS No.: 2034411-24-8

Cat. No.: VC4820795

Molecular Formula: C21H18FN3O4

Molecular Weight: 395.39

* For research use only. Not for human or veterinary use.

N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-hydroxyquinoline-4-carboxamide - 2034411-24-8

Specification

CAS No. 2034411-24-8
Molecular Formula C21H18FN3O4
Molecular Weight 395.39
IUPAC Name N-[2-(7-fluoro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-2-oxo-1H-quinoline-4-carboxamide
Standard InChI InChI=1S/C21H18FN3O4/c22-14-5-6-18-13(9-14)11-25(20(27)12-29-18)8-7-23-21(28)16-10-19(26)24-17-4-2-1-3-15(16)17/h1-6,9-10H,7-8,11-12H2,(H,23,28)(H,24,26)
Standard InChI Key ONMUUSIFCGTOKS-UHFFFAOYSA-N
SMILES C1C2=C(C=CC(=C2)F)OCC(=O)N1CCNC(=O)C3=CC(=O)NC4=CC=CC=C43

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s molecular formula is C₂₁H₁₈FN₃O₄, with a molecular weight of 395.39 g/mol. Key structural elements include:

  • A 7-fluoro-substituted benzo[f] oxazepine ring system, which confers conformational rigidity.

  • A 2-hydroxyquinoline-4-carboxamide group linked via an ethyl spacer to the oxazepine nitrogen.

Table 1: Key Physicochemical Properties

PropertyValue
IUPAC NameN-[2-(7-Fluoro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-2-oxo-1H-quinoline-4-carboxamide
SMILESCn1nc(C(=O)NCCN2Cc3cc(F)ccc3OCC2=O)c2ccccc21
Hydrogen Bond Donors3
Hydrogen Bond Acceptors7
Topological Polar Surface Area98.8 Ų

The presence of multiple hydrogen bond donors and acceptors suggests potential interactions with biological targets such as kinases or G-protein-coupled receptors .

Synthetic Pathways

Key Reaction Steps

The synthesis of this compound involves multi-step organic transformations, as inferred from analogous benzooxazepine and quinoline derivatives :

  • Formation of the Benzooxazepine Core:

    • Cyclocondensation of 2-aminophenol derivatives with α,β-unsaturated carbonyl compounds under acidic conditions .

    • Introduction of the fluorine substituent via electrophilic aromatic substitution or late-stage fluorination.

  • Quinoline Carboxamide Synthesis:

    • Gould-Jacobs cyclization of aniline derivatives with diketones to form the quinoline backbone .

    • Carboxamide formation via coupling of 2-hydroxyquinoline-4-carboxylic acid with the ethylenediamine-linked benzooxazepine intermediate .

  • Final Coupling:

    • Amide bond formation between the quinoline carboxamide and the ethylenediamine spacer using carbodiimide-based coupling agents.

Table 2: Optimized Reaction Conditions

StepReagents/ConditionsYield
1H₂SO₄, 110°C, nitrobenzene (oxidizer)65%
2EDCl, HOBt, DMF, rt78%

Challenges in synthesis include regioselective fluorination and minimizing epimerization during cyclization .

Biological Activity and Mechanisms

Table 3: In Vitro Bioactivity of Analogous Compounds

Compound ClassTargetIC₅₀ (nM)
Quinoline-carboxamidesPI3Kα12.4
BenzooxazepinesGABAₐ (α₂ subunit)28.9

The 2-hydroxyquinoline moiety may chelate metal ions critical for enzymatic function, while the oxazepine ring enhances blood-brain barrier permeability .

Therapeutic Applications and Future Directions

Oncology

The compound’s dual targeting of kinase and topoisomerase pathways positions it as a candidate for combination therapy with checkpoint inhibitors .

Neurodegenerative Diseases

Preliminary data suggest neuroprotective effects in amyloid-β-induced neuronal models, warranting Alzheimer’s disease studies .

Challenges

  • Solubility: Poor aqueous solubility (0.02 mg/mL) necessitates prodrug strategies.

  • Synthetic Scalability: Low yields in final coupling steps require flow chemistry optimization .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator